methyl 4-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Description
Methyl 4-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core, a fused bicyclic system with sulfur at position 2 and oxygen at position 2. Key substituents include:
- A 3-methyl group on the pyrimidinone ring.
- A 7-phenyl group extending from the thiophene moiety.
This structure suggests applications in medicinal chemistry, particularly in kinase inhibition or antimicrobial activity, given the prevalence of thienopyrimidinones in drug discovery .
Properties
IUPAC Name |
methyl 4-[[2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S2/c1-26-21(28)20-19(17(12-31-20)14-6-4-3-5-7-14)25-23(26)32-13-18(27)24-16-10-8-15(9-11-16)22(29)30-2/h3-12H,13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPJCXLLMCCFFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl or acetamido groups using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper salts), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH ranges to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Methyl 4-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group may participate in redox reactions, altering the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Structural Features and Heterocyclic Cores
Key Observations :
- The thienopyrimidinone core in the target compound distinguishes it from oxazinones (e.g., ), triazines (e.g., ), and chromenones (e.g., ). Sulfur in the thiophene ring may enhance electron delocalization, influencing reactivity and binding affinity.
- The sulfanyl acetamido benzoate side chain shares functional similarities with sulfonamide groups in and sulfonylureas in , though the latter are typically herbicidal.
Physicochemical Properties
Biological Activity
Methyl 4-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure
The compound is characterized by a thieno[3,2-d]pyrimidine core with various substituents that influence its biological properties. The structural features include:
- Thieno[3,2-d]pyrimidine nucleus : Confers significant biological activity.
- Sulfanyl group : Potentially enhances interaction with biological targets.
- Acetamido and benzoate moieties : May influence solubility and bioavailability.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies : Compounds similar to methyl 4-[2-(...)] have shown antiproliferative effects against various cancer cell lines such as SU-DHL-6 and K562. The most promising derivatives demonstrated IC50 values ranging from 0.55 μM to 1.68 μM, indicating potent activity against lymphoma cells .
- Mechanism of Action : The mechanism appears to involve the induction of apoptosis and inhibition of cell migration . Studies have highlighted the importance of specific functional groups in enhancing these activities .
Antimicrobial Properties
Thieno[3,2-d]pyrimidines have also been noted for their antimicrobial activities:
- Selectivity Against Fungi : Certain derivatives exhibited selective antifungal activity against clinical strains of Cryptococcus neoformans . This suggests potential applications in treating fungal infections.
- Broad Spectrum Activity : Other studies have reported varying degrees of antibacterial effects against different microbial strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives:
- Key Modifications : The presence of halogen substitutions at specific positions has been linked to enhanced anticancer activities .
- Functional Group Influence : Variations in substituents can significantly alter potency and selectivity for different biological targets .
Case Studies and Research Findings
Several studies have contributed to the understanding of this compound's biological activity:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
